![molecular formula C11H14O B099551 4-Phenylpentan-2-one CAS No. 17913-10-9](/img/structure/B99551.png)
4-Phenylpentan-2-one
Overview
Description
4-Phenylpentan-2-one is a chemical compound with the molecular formula C11H14O . It has a sweet, woody, spicy odor and at low levels, it has a sweet and tart, fruity flavor .
Synthesis Analysis
4-Phenylpentan-2-one can be prepared by passing phenylacetic acid and isovaleric acid over Th02 catalyst at 450 - 470°C .Molecular Structure Analysis
The molecule consists of 14 Hydrogen atoms, 11 Carbon atoms, and 1 Oxygen atom . It contains a total of 26 bonds; 12 non-Hydrogen bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ketone (aliphatic) .Physical And Chemical Properties Analysis
4-Phenylpentan-2-one has a density of 1.0±0.1 g/cm³, a boiling point of 230.2±9.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 46.7±3.0 kJ/mol and a flash point of 90.3±7.3 °C . The index of refraction is 1.498, and the molar refractivity is 49.7±0.3 cm³ . It has 3 freely rotating bonds .Scientific Research Applications
Organic Synthesis
4-Phenylpentan-2-one is a chemical compound that is often used in organic synthesis . Its unique structure and properties make it a versatile reagent in the creation of a wide range of organic compounds .
Pharmaceuticals
In the pharmaceutical industry, 4-Phenylpentan-2-one can be used as a building block in the synthesis of various drugs. Its ability to react with a variety of other compounds makes it a valuable tool in drug design and development.
Fragrance Industry
4-Phenylpentan-2-one finds application in the fragrance industry. Its unique aroma profile can contribute to the complexity and depth of various fragrance formulations.
Material Science
In material science, 4-Phenylpentan-2-one can be used in the synthesis of polymers and other materials . Its reactivity and structural features can influence the properties of the resulting materials .
Analytical Chemistry
4-Phenylpentan-2-one can be used as an analytical standard in various types of chemical analysis . It can serve as a reference compound in techniques such as mass spectrometry and chromatography .
Biochemistry
In biochemistry, 4-Phenylpentan-2-one can be used in the study of enzyme reactions and other biological processes . Its interactions with biological molecules can provide insights into the mechanisms of these processes .
properties
IUPAC Name |
4-phenylpentan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-9(8-10(2)12)11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOVWIRLZABVDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20939181 | |
Record name | 4-Phenylpentan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20939181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylpentan-2-one | |
CAS RN |
17913-10-9 | |
Record name | 4-Phenyl-2-pentanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17913-10-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Phenylpentan-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017913109 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Phenylpentan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20939181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-phenylpentan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.037 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How can 4-Phenylpentan-2-one be synthesized?
A1: 4-Phenylpentan-2-one can be synthesized starting from trans-β-methylcinnamic acid. [] Firstly, trans-β-methylcinnamic acid is converted to its corresponding acid chloride, β-methylcinnamoyl chloride. Reacting this acid chloride with dimethyl cadmium yields 4-Phenylpent-3-en-2-one. Subsequent catalytic hydrogenation of 4-Phenylpent-3-en-2-one leads to the formation of 4-Phenylpentan-2-one.
Q2: What is significant about the stereochemistry of 4-Phenylpentan-2-one synthesis?
A2: The catalytic hydrogenation of 4-Phenylpent-3-en-2-ol, a precursor to 4-Phenylpentan-2-one, introduces a new chiral center at the C4 carbon. [] This results in the formation of two diastereomeric racemates of 4-Phenylpentan-2-ol. The ratio of these diastereomers provides insight into the stereoselectivity of the hydrogenation reaction. This highlights the importance of understanding reaction conditions and their influence on the stereochemical outcome of the synthesis.
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